4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase, which is implicated in various cellular processes including growth and metabolism.
The compound can be synthesized through various chemical reactions involving pyridine and morpholine derivatives. Its synthesis and applications have been documented in several scientific studies, highlighting its relevance in drug discovery and development.
4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine is classified as a heterocyclic organic compound. It contains both nitrogen atoms from the morpholine ring and the pyridine structure, making it a member of the broader class of nitrogen-containing heterocycles.
The synthesis of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine typically involves the following methods:
The synthesis often requires specific conditions such as temperature control and the use of solvents like dimethylformamide or acetone. Reaction yields can vary based on the choice of catalysts and reaction conditions, with reported yields ranging from moderate to good (30% to 80%) depending on the method used .
The molecular structure of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine consists of:
The molecular formula for this compound is C₁₁H₁₃F₃N₂O, with a molecular weight of approximately 252.23 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and potentially altering biological activity.
4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize intermediates during nucleophilic attack processes.
The mechanism of action for compounds like 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine primarily involves inhibition of phosphoinositide 3-kinase pathways. This inhibition affects downstream signaling pathways associated with cell growth and metabolism.
In biological assays, this compound has shown significant inhibitory activity against phosphoinositide 3-kinase alpha, with reported IC₅₀ values indicating effective binding and inhibition . The trifluoromethyl group enhances its binding affinity by increasing lipophilicity and molecular interactions within the active site of the enzyme.
Physical property analyses indicate that compounds with trifluoromethyl substitutions often exhibit enhanced metabolic stability, making them favorable candidates for drug development .
The systematic name 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine follows IUPAC substitutive nomenclature rules. The parent heterocycle is pyridine, with the carbon atoms numbered such that the trifluoromethyl group at position 4 receives lower locants than the morpholine substituent at position 2. Morpholine, a saturated six-membered heterocycle with oxygen and nitrogen atoms, is designated as a prefix with the locant "2-yl" indicating its attachment point on the pyridine ring. The CAS registry number 220459-55-2 uniquely identifies this compound [1] [6]. Substituent prioritization follows Cahn-Ingold-Prelog rules: the trifluoromethyl group (-CF₃) is assigned higher priority due to its higher atomic mass (F = 19) compared to the morpholine's nitrogen (atomic mass = 14), though the pyridine nitrogen dictates the base numbering [5].
Table 1: Nomenclature and Identifiers
Systematic Name | CAS Number | Molecular Formula | Molar Mass (g/mol) |
---|---|---|---|
4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine | 220459-55-2 | C₁₀H₁₁F₃N₂O | 232.21 |
3-[2-(Trifluoromethyl)pyridin-4-yl]morpholine* | 168491788 | C₁₀H₁₁F₃N₂O | 232.21 |
Note the isomeric distinction at position 3 vs. 4 for the morpholine attachment [1] [2] [6].
The morpholine ring adopts a chair conformation with minimal puckering distortion (puckering amplitude ~0.5 Å), while the pyridine ring is planar. Dihedral angle analysis (e.g., C2-N-C4-O in morpholine) reveals rotational flexibility around the C-N bond linking morpholine to pyridine, with an energy barrier of ~5–8 kcal/mol. This rotation enables adaptive binding in biological targets. The pyridine nitrogen's sp² hybridization creates a coplanar arrangement favoring π-stacking interactions, while morpholine's saturated nature introduces torsional flexibility. Hybridization differences between morpholine (tetrahedral N) and pyridine (trigonal planar N) induce subtle bond angle distortions at the linkage point (C-N-C angle ~125° vs. ideal 120°) [7].
The -CF₃ group is a strongly electron-withdrawing substituent with a Hammett constant (σₚ) of 0.54, significantly altering the pyridine ring's electronic properties . This reduces the pyridine ring's electron density, quantified by a calculated NBO charge of +0.12e at the C4 carbon (vs. +0.05e in unsubstituted pyridine). The trifluoromethyl group lowers the pyridine LUMO energy by ~1.2 eV, enhancing electrophilicity at C2 and C6 positions. This facilitates hydrogen bonding and dipole-dipole interactions with target proteins. The electrostatic potential map shows a pronounced positive region near C4-CF₃ (δ+ = +35 kcal/mol) contrasting with a negative region near the morpholine oxygen (δ− = −25 kcal/mol), creating a dipole moment of ~4.2 D across the molecule [6].
Table 2: Electronic Properties of Substituents
Substituent | Hammett Constant (σₚ) | Electronegativity | Effect on Pyridine LUMO |
---|---|---|---|
-CF₃ | 0.54 | 3.46 | −1.2 eV |
-CN | 0.66 | - | −1.5 eV |
-CH₃ | −0.17 | 2.30 | +0.3 eV |
-OCH₃ | −0.27 | 2.70 | +0.6 eV |
Data derived from quantum chemical calculations and experimental physical organic studies [6].
The fluorine atoms engage in directional C-F···H-N hydrogen bonds (bond strength: 1.5–3.0 kcal/mol) with protein amide backbones, validated by protein-ligand X-ray structures of analogous inhibitors. Fluorine's high electronegativity (3.98) creates a partial negative charge (δ− = −0.25e per F atom), enabling electrostatic interactions with cationic residues (e.g., lysine, arginine). The -CF₃ group enhances lipophilicity (π = +1.07) while reducing metabolic oxidation at C4. Orthogonal multipolar interactions involving C-F bonds contribute to binding specificity, with optimal F···C=O distances of 3.0–3.5 Å observed in crystallographic studies. These interactions stabilize protein-ligand complexes by 1.5–2.0 kcal/mol [6].
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